2-Iodo-3,3,3-trifluoropropan-1-ol
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Overview
Description
2-Iodo-3,3,3-trifluoropropan-1-ol is an organofluorine compound with the molecular formula C3H4F3IO. It is characterized by the presence of both iodine and fluorine atoms, which impart unique chemical properties to the molecule. This compound is used in various fields, including organic synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodo-3,3,3-trifluoropropan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3,3,3-trifluoropropene with iodine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3,3,3-trifluoropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as sodium hydroxide and ammonia can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoropropanol derivatives, carbonyl compounds, and various substituted propanols .
Scientific Research Applications
2-Iodo-3,3,3-trifluoropropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Iodo-3,3,3-trifluoropropan-1-ol involves its interaction with specific molecular targets. The presence of iodine and fluorine atoms allows it to participate in unique chemical reactions, influencing various pathways. These interactions can lead to the formation of stable complexes with other molecules, affecting their reactivity and function .
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-1-propanol: Similar in structure but lacks the iodine atom.
2-Bromo-3,3,3-trifluoropropan-1-ol: Contains a bromine atom instead of iodine.
1,1,1-Trifluoro-2-propanol: A related compound with different substitution patterns
Uniqueness
2-Iodo-3,3,3-trifluoropropan-1-ol is unique due to the presence of both iodine and fluorine atoms, which impart distinct reactivity and properties. This makes it valuable in specific synthetic applications where such characteristics are desired .
Properties
Molecular Formula |
C3H4F3IO |
---|---|
Molecular Weight |
239.96 g/mol |
IUPAC Name |
3,3,3-trifluoro-2-iodopropan-1-ol |
InChI |
InChI=1S/C3H4F3IO/c4-3(5,6)2(7)1-8/h2,8H,1H2 |
InChI Key |
WUJMRXQNKCDSGE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)I)O |
Origin of Product |
United States |
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